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Compound of Interest

Compound Name: Flt3-IN-3

Cat. No.: B2587500 Get Quote

A comprehensive analysis of Fms-like tyrosine kinase 3 (FLT3) inhibition in Acute Myeloid

Leukemia (AML), with a focused examination of the potent and selective inhibitor, Quizartinib

(AC220), as a representative for Flt3-IN-3.

This technical guide is intended for researchers, scientists, and drug development

professionals. It provides a detailed overview of the core principles of FLT3 target engagement

in AML cells, utilizing the well-characterized inhibitor Quizartinib as a surrogate for Flt3-IN-3
due to the limited availability of public data on the latter. The information presented herein is

based on peer-reviewed scientific literature.

Introduction to FLT3 in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In Acute

Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic

alterations, occurring in approximately 30% of patients. These mutations, primarily internal

tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine

kinase domain (TKD), lead to constitutive activation of the FLT3 receptor. This ligand-

independent activation drives uncontrolled proliferation of leukemic blasts and is associated

with a poor prognosis.[1][2]

The development of small molecule inhibitors targeting the aberrant FLT3 kinase activity has

been a significant advancement in the treatment of FLT3-mutated AML. These inhibitors aim to
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selectively bind to and inhibit the constitutively active FLT3, thereby blocking downstream

signaling pathways and inducing apoptosis in leukemic cells.

Quantitative Data on FLT3 Inhibition by Quizartinib
(AC220)
Quizartinib is a potent and selective second-generation FLT3 inhibitor. The following tables

summarize key quantitative data demonstrating its target engagement and cellular activity in

AML models.

Table 1: Biochemical and Cellular Potency of Quizartinib
against FLT3

Paramete
r

FLT3-WT FLT3-ITD
FLT3-
D835Y

Cell Line
Assay
Type

Referenc
e

IC₅₀ (nM) 4.2 1.1 - MV4-11

Cellular

Autophosp

horylation

[3]

IC₅₀ (nM) 6.3 0.4 - Ba/F3
Cell

Growth
[4]

IC₅₀ (nM) - 0.50 - MV4-11

FLT3

Phosphoryl

ation

[5]

Kd (nM) - 1.6 - -
Kinase

Binding
[5]

Table 2: Cellular Activity of Quizartinib in FLT3-ITD
Positive AML Cell Lines
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Cell Line
IC₅₀ (nM) -
Proliferation

Assay Type Reference

MV4-11 0.40 Cell Viability [5]

MOLM-13 0.89 Cell Viability [5]

MOLM-14 0.73 Cell Viability [5]

Experimental Protocols
This section provides detailed methodologies for key experiments to assess FLT3 target

engagement and the cellular effects of inhibitors like Quizartinib.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a

drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the

target protein, resulting in a higher melting temperature.

Protocol:

Cell Culture and Treatment:

Culture FLT3-ITD positive AML cells (e.g., MV4-11) to a density of 1-2 x 10⁶ cells/mL.

Treat cells with various concentrations of Quizartinib (e.g., 0.1, 1, 10 µM) or vehicle

(DMSO) for 1-2 hours at 37°C.

Thermal Challenge:

Aliquot the cell suspensions into PCR tubes.

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3

minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

Cell Lysis and Protein Extraction:
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Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and

thawing at room temperature).

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate

the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

Protein Analysis:

Collect the supernatant and determine the protein concentration.

Analyze the amount of soluble FLT3 protein at each temperature by Western blotting using

an anti-FLT3 antibody.

Data Analysis:

Quantify the band intensities from the Western blots.

Plot the percentage of soluble FLT3 as a function of temperature for each Quizartinib

concentration. A shift in the melting curve to higher temperatures in the presence of

Quizartinib indicates target engagement.

Western Blotting for FLT3 Downstream Signaling
This protocol is used to assess the effect of Quizartinib on the phosphorylation status of FLT3

and its key downstream signaling proteins.

Protocol:

Cell Treatment and Lysis:

Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) and treat with a dose-range

of Quizartinib (e.g., 0.1 nM to 100 nM) for 2-4 hours.

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification and Electrophoresis:
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Determine the protein concentration of the lysates.

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

Immunoblotting:

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591),

total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-

AKT (Ser473), and total AKT.

Wash the membrane and incubate with a corresponding HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities to determine the relative phosphorylation levels.

Cell Viability Assay (MTT/MTS or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Protocol:

Cell Seeding and Treatment:

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

Add serial dilutions of Quizartinib to the wells. Include a vehicle control (DMSO).

Incubation:
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Incubate the plate for 72 hours at 37°C in a humidified incubator.

Reagent Addition and Measurement:

For MTT/MTS assay, add the reagent to each well and incubate for 2-4 hours. Measure

the absorbance at the appropriate wavelength.

For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and

measure the luminescence.

Data Analysis:

Normalize the data to the vehicle control.

Plot the percentage of cell viability against the log of Quizartinib concentration and

determine the IC₅₀ value using a non-linear regression model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Protocol:

Cell Treatment:

Treat AML cells with various concentrations of Quizartinib for 24-48 hours.

Staining:

Harvest and wash the cells with PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and

incubate for 15 minutes in the dark at room temperature.

Flow Cytometry Analysis:
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Analyze the stained cells by flow cytometry.

Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive

cells are in late apoptosis/necrosis.

Data Analysis:

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis

induced by Quizartinib.

Visualizations of Signaling Pathways and
Experimental Workflows
FLT3 Signaling Pathway and Inhibition by Quizartinib
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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